Erythromycin salnacedin

Catalog No.
S653685
CAS No.
149908-23-6
M.F
C49H84N2O20S
M. Wt
1053.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythromycin salnacedin

CAS Number

149908-23-6

Product Name

Erythromycin salnacedin

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate

Molecular Formula

C49H84N2O20S

Molecular Weight

1053.3 g/mol

InChI

InChI=1S/C37H67NO13.C12H13NO5S.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17);2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;9-;;/m10../s1

InChI Key

IIFAEKHIVMOCLV-HAPQPECPSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O.O.O

Erythromycin salnacedin is a derivative of erythromycin, a macrolide antibiotic known for its broad-spectrum antibacterial properties. Erythromycin itself is produced by the bacterium Saccharopolyspora erythraea and is primarily used to treat infections caused by various bacteria, including those affecting the respiratory tract and skin. Erythromycin salnacedin combines the core structure of erythromycin with additional modifications that enhance its pharmacological profile, potentially improving its efficacy and stability compared to its parent compound.

. One documented method includes:

  • Preparation of Erythromycin Suspension: Erythromycin is suspended in a suitable solvent.
  • Salification Reaction: A lactobionic acid solution is prepared and added dropwise to the erythromycin suspension under controlled conditions (temperature and pH) to form erythromycin lactobionate.
  • Purification: The resulting product undergoes purification processes such as filtration and crystallization to isolate erythromycin salnacedin.

This method emphasizes controlling reaction parameters to enhance yield and stability while minimizing by-products that could affect the compound's therapeutic properties .

Erythromycin salnacedin exhibits significant biological activity against a range of Gram-positive and some Gram-negative bacteria. Its efficacy is particularly noted against pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and Mycoplasma pneumoniae. The compound's ability to penetrate cellular membranes allows it to reach intracellular sites of infection effectively.

Erythromycin salnacedin is primarily applied in clinical settings for treating bacterial infections. Its applications include:

  • Respiratory Tract Infections: Effective against pathogens causing pneumonia and bronchitis.
  • Skin Infections: Utilized in treating mild to moderate skin infections caused by susceptible bacteria.
  • Alternative for Penicillin-Allergic Patients: It serves as a suitable alternative for patients who are allergic to penicillin-based antibiotics.

Additionally, ongoing research explores its potential use in combination therapies to combat antibiotic resistance.

Erythromycin salnacedin interacts with various other drugs due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4. Notable interactions include:

  • Increased Levels of Other Medications: Erythromycin can inhibit CYP3A4, leading to elevated levels of co-administered drugs such as statins and certain benzodiazepines.
  • Gastrointestinal Effects: Co-administration with other antibiotics may lead to gastrointestinal disturbances or increased risk of pseudomembranous colitis.

It is crucial for healthcare providers to monitor potential interactions when prescribing this antibiotic alongside other medications .

Erythromycin salnacedin shares structural similarities with several other macrolide antibiotics. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeSpectrum of ActivityUnique Features
ErythromycinMacrolideBroad-spectrum; effective against Gram-positive bacteriaFirst discovered macrolide; widely used
AzithromycinMacrolideBroad-spectrum; effective against Gram-positive and some Gram-negative bacteriaLonger half-life; once-daily dosing
ClarithromycinMacrolideBroad-spectrum; effective against atypical pathogensEnhanced activity against Mycobacterium avium
RoxithromycinMacrolideSimilar spectrum as erythromycinImproved pharmacokinetics; better oral bioavailability
SpiramycinMacrolideEffective against Gram-positive bacteriaUsed primarily in veterinary medicine

Erythromycin salnacedin's unique modifications may confer enhanced stability or altered pharmacokinetics compared to these compounds, making it an important candidate for further investigation in antimicrobial therapy .

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

10

Exact Mass

1052.53381425 g/mol

Monoisotopic Mass

1052.53381425 g/mol

Heavy Atom Count

72

UNII

VMA8F29A76

Wikipedia

Erythromycin salnacedin dihydrate

Dates

Last modified: 07-20-2023

Explore Compound Types